molecular formula C12H7FN2O5 B13047140 4-Fluoro-2-nitro-1-(4-nitrophenoxy)benzene

4-Fluoro-2-nitro-1-(4-nitrophenoxy)benzene

Cat. No.: B13047140
M. Wt: 278.19 g/mol
InChI Key: WVWFJEFZYNZVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-nitro-1-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C12H7FNO5 It is characterized by the presence of both fluoro and nitro groups attached to a benzene ring, along with a nitrophenoxy substituent

Preparation Methods

The synthesis of 4-Fluoro-2-nitro-1-(4-nitrophenoxy)benzene typically involves multiple steps, including nitration and fluorination reactions. One common method involves the nitration of 4-fluorophenol to produce 4-fluoro-2-nitrophenol, which is then reacted with 4-nitrophenol in the presence of a suitable catalyst to form the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Fluoro-2-nitro-1-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as phenoxide ions. Major products formed from these reactions include 4-fluoroaniline and various substituted derivatives.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitro-1-(4-nitrophenoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro groups enhance the compound’s reactivity by making the benzene ring more susceptible to nucleophilic attack . This reactivity is exploited in various synthetic applications, where the compound acts as an electrophile in substitution reactions.

Comparison with Similar Compounds

Similar compounds to 4-Fluoro-2-nitro-1-(4-nitrophenoxy)benzene include:

The uniqueness of this compound lies in its combination of fluoro, nitro, and nitrophenoxy groups, which confer distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C12H7FN2O5

Molecular Weight

278.19 g/mol

IUPAC Name

4-fluoro-2-nitro-1-(4-nitrophenoxy)benzene

InChI

InChI=1S/C12H7FN2O5/c13-8-1-6-12(11(7-8)15(18)19)20-10-4-2-9(3-5-10)14(16)17/h1-7H

InChI Key

WVWFJEFZYNZVCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.